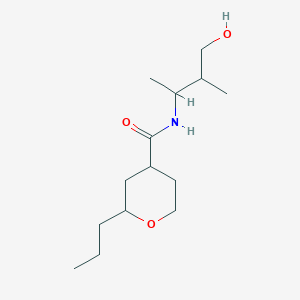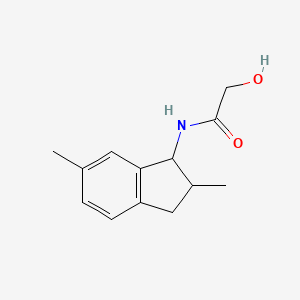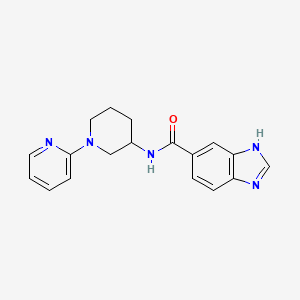![molecular formula C18H21N3O2 B6638190 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone, also known as MPPE, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies. In
作用機序
The exact mechanism of action of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone is not fully understood. However, it is believed to act as a serotonin and norepinephrine reuptake inhibitor, similar to many antidepressant drugs. It may also have an effect on other neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects
1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been shown to have anti-inflammatory effects and may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the advantages of using 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone in lab experiments is its relatively low toxicity. It has also been shown to have high bioavailability, meaning that it can easily enter the bloodstream and reach the brain. However, one limitation of using 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone in lab experiments is its relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research on 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone. One area of interest is its potential as a treatment for other psychiatric disorders, such as anxiety and post-traumatic stress disorder. It may also have potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and long-term effects.
Conclusion
In conclusion, 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone is a promising chemical compound that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. Further research is needed to fully understand the potential of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone as a therapeutic agent.
合成法
The synthesis of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone involves the reaction of 2-bromopyridine-3-carbaldehyde with 2-methoxyphenylpiperazine in the presence of palladium acetate and triethylamine. The reaction proceeds through a palladium-catalyzed coupling reaction, resulting in the formation of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone. The yield of this reaction is typically around 70-80%.
科学的研究の応用
1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its potential as an antidepressant. Studies have shown that 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone has antidepressant-like effects in animal models of depression. It has also been shown to enhance the effects of other antidepressant drugs.
特性
IUPAC Name |
1-[2-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-7-3-2-6-15(17)16-13-20-9-10-21(16)18(22)11-14-5-4-8-19-12-14/h2-8,12,16,20H,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPHTROXRMCEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)

![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)

![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)


![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)